n-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1h-pyrazol-5-yl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-11-4-17(26(25-11)20-22-13(3)12(2)18(27)24-20)23-19(28)21-8-14-5-15(9-21)7-16(6-14)10-21/h4,14-16H,5-10H2,1-3H3,(H,23,28)(H,22,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBAUHRVPHAGHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC(=C(C(=O)N5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1h-pyrazol-5-yl]adamantane-1-carboxamide typically involves multi-step organic synthesis. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with diketones.
Synthesis of the pyrimidine ring: This involves the condensation of urea or its derivatives with β-dicarbonyl compounds.
Coupling of the adamantane moiety: This step often requires the use of coupling reagents such as EDCI or DCC to form the amide bond between the adamantane carboxylic acid and the pyrazole-pyrimidine intermediate.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
n-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1h-pyrazol-5-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts or bases to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, n-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]adamantane-1-carboxamide serves as a versatile building block. It can be utilized in the synthesis of more complex molecules and as a reagent in various organic reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for developing novel compounds.
This compound has been investigated for its potential biological activities:
Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, compounds derived from similar structures have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity : Research indicates that this compound may possess anticancer properties. In vitro studies have reported that certain derivatives inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating potency .
Medicinal Chemistry
The compound is being explored as a potential drug candidate for various diseases due to its unique pharmacological profile. Its interactions with specific molecular targets suggest it could modulate enzyme activity or receptor function effectively. For example:
Tuberculosis Treatment : The compound's derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis Mur enzymes, which are crucial for bacterial cell wall synthesis .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound derivatives on human cancer cell lines. The results indicated that certain substitutions on the pyrazole ring enhanced cytotoxicity significantly compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another investigation published in Antibiotics, derivatives of this compound were tested against multidrug-resistant bacterial strains. The findings revealed that specific modifications to the adamantane moiety improved antimicrobial activity, suggesting a promising avenue for developing new antibiotics .
Mechanism of Action
The mechanism of action of n-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1h-pyrazol-5-yl]adamantane-1-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound might inhibit or activate specific enzymes or receptors, leading to a biological effect.
Interference with nucleic acids: It could interact with DNA or RNA, affecting gene expression or replication.
Modulation of signaling pathways: The compound might influence cellular signaling pathways, altering cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to n-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1h-pyrazol-5-yl]adamantane-1-carboxamide include other adamantane derivatives, pyrazole derivatives, and pyrimidine derivatives. Examples include:
Amantadine: An antiviral and antiparkinsonian drug.
Rimantadine: Another antiviral drug.
Pyrazole-based inhibitors: Used in various therapeutic applications.
Pyrimidine-based drugs: Such as 5-fluorouracil, used in cancer treatment.
Uniqueness
The uniqueness of this compound lies in its combination of structural features from adamantane, pyrazole, and pyrimidine. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Biological Activity
N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]adamantane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C18H22N6O2 |
| Molecular Weight | 358.41 g/mol |
| IUPAC Name | This compound |
| LogP | 1.1647 |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Its structural features suggest that it may act as an inhibitor for certain enzyme pathways related to metabolic processes and potentially exhibit anti-cancer properties.
Enzyme Inhibition
Research indicates that compounds with similar structural motifs have shown efficacy in inhibiting enzymes associated with cancer progression and bacterial resistance. For instance, inhibitors targeting Mur enzymes in Mycobacterium tuberculosis have demonstrated significant potency . The presence of the dihydropyrimidine and pyrazole moieties may enhance binding affinity to these targets.
Biological Assays and Efficacy
Various studies have evaluated the biological activity of this compound through different assays:
Antibacterial Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties against a range of pathogens. For example, compounds structurally related to the adamantane scaffold have shown activity against resistant strains of bacteria .
Anticancer Activity
Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines. Notably, compounds with similar structures have been reported to induce apoptosis in colon carcinoma cells with IC50 values in the micromolar range .
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Cancer Treatment : A study involving a series of pyrazole derivatives showed promising results against breast cancer cell lines, indicating that modifications to the core structure can enhance anticancer activity .
- Antimicrobial Resistance : Research on similar compounds has revealed their potential as novel antimicrobial agents capable of overcoming resistance mechanisms in pathogenic bacteria .
Q & A
Q. What are the established synthetic routes for N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]adamantane-1-carboxamide, and what analytical methods validate its purity?
- Methodological Answer : The synthesis involves cyclization of intermediates under alkaline conditions. For example, adamantane-containing heterocycles are often prepared via hydrazinecarbothioamide intermediates reacted with isothiocyanates in methanol, followed by cyclization using KOH (1:1 molar ratio) and neutralization with acetic acid . Purification is achieved via recrystallization from n-butanol or dioxane-water mixtures. Structural validation requires FTIR (to confirm carbonyl and amide groups), ¹H/¹³C NMR (to verify adamantane protons and pyrimidinone ring protons), and LCMS (to confirm molecular ion peaks and purity ≥95%) .
Q. What key structural features of this compound influence its potential bioactivity?
- Methodological Answer : The adamantane moiety enhances lipid solubility, potentially improving blood-brain barrier penetration, while the pyrimidin-6-one ring may engage in hydrogen bonding with biological targets. The pyrazole linker introduces conformational rigidity, which can be optimized via substituent variation (e.g., methyl groups at positions 3 and 4 of the pyrazole) to modulate steric effects. Comparative studies of analogs in and suggest that electron-withdrawing substituents on the pyrimidinone ring enhance antimicrobial activity .
Q. How is the compound screened for initial biological activity, and what assays are prioritized?
- Methodological Answer : Prioritize in vitro antimicrobial assays against clinically isolated strains (e.g., Staphylococcus aureus, Escherichia coli) using broth microdilution to determine minimum inhibitory concentrations (MICs). Include antifungal testing (e.g., Candida albicans) via agar diffusion. Use positive controls like ciprofloxacin and fluconazole, and validate results with triplicate experiments and statistical analysis (e.g., ANOVA). Structural analogs in demonstrated MICs ranging from 8–64 µg/mL, highlighting the need for dose-response curves .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale academic production?
- Methodological Answer : Optimize reaction parameters using design of experiments (DoE):
- Solvent selection : Replace methanol with DMF to enhance solubility of adamantane intermediates.
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate cyclization.
- Temperature control : Use microwave-assisted synthesis to reduce reaction time from 6 hours to <1 hour.
Monitor purity via TLC (silica gel GF254, chloroform:methanol 9:1) and compare yields across batches (e.g., reports 65–78% yields for triazole-thiones under similar conditions) .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Contradictions may arise from assay variability (e.g., bacterial strain differences) or compound stability. Mitigate by:
- Standardizing assays : Use CLSI guidelines for antimicrobial testing and include vehicle controls (e.g., DMSO).
- Stability studies : Perform HPLC at 0, 24, and 48 hours to assess degradation in PBS (pH 7.4).
- Structural analogs : Compare results with derivatives in (e.g., coumarin-pyrimidine hybrids) to identify substituent-specific trends .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., bacterial DNA gyrase or fungal CYP51). Use the adamantane carboxamide as a flexible ligand and generate binding poses with RMSD <2.0 Å. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability over 100 ns. Reference ’s pyrimidine derivatives, which showed π-π stacking with pyrimidine-binding enzymes .
Q. How can derivatives be designed to improve pharmacokinetic properties without compromising activity?
- Methodological Answer :
- LogP optimization : Introduce polar groups (e.g., hydroxyl or amine) to the adamantane ring to reduce hydrophobicity (calculated LogP >4 may limit solubility).
- Metabolic stability : Replace the pyrimidin-6-one with a thioether analog (e.g., 6-thioxo) to resist hepatic oxidation.
- SAR analysis : Use ’s triazole-thione derivatives (Table 1) as a template, where alkyl chain length inversely correlates with antihypoxic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
